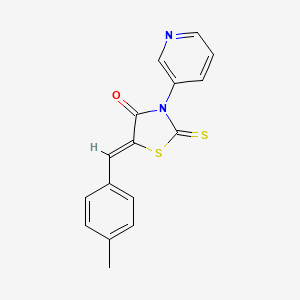![molecular formula C21H19N3O2 B11652610 3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11652610.png)
3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are known for their thermal stability and mechanical properties, making them valuable in material science and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves a multi-step process:
Formation of the Benzoxazine Ring: The initial step involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Diazotization and Coupling: The phenyldiazenyl group is introduced through a diazotization reaction followed by azo coupling. This involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine
The compound and its derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and composites due to its stability and durability.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The methoxy and azo groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine: Lacks the phenyldiazenyl group, resulting in different chemical and biological properties.
6-[(E)-Phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine: Lacks the methoxyphenyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the methoxyphenyl and phenyldiazenyl groups in 3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine imparts unique chemical reactivity and potential for diverse applications. This dual functionality allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene |
InChI |
InChI=1S/C21H19N3O2/c1-25-20-10-8-19(9-11-20)24-14-16-13-18(7-12-21(16)26-15-24)23-22-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3 |
InChI Key |
MBRAMSKXQPRQKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-benzyl-4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B11652544.png)
![4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B11652545.png)
![4-chloro-N-{2-[(2,4-dinitrophenyl)amino]ethyl}-N-(2-hydroxyethyl)benzenesulfonamide](/img/structure/B11652552.png)
![phenyl 2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11652554.png)
![ethyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11652557.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652558.png)
![N-(4-fluorophenyl)-2-({4-[(4-fluorophenyl)amino]-6-[(1-phenylethyl)amino]-1,3,5-triazin-2-yl}sulfanyl)acetamide](/img/structure/B11652563.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)

![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11652591.png)
![Diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11652597.png)
